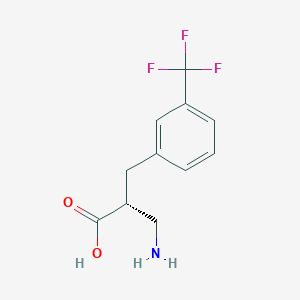
Rutin, tris-O-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rutin, tris-O-(2-hydroxyethyl)-, also known as troxerutin, is a derivative of the flavonoid rutin. It is a semi-synthetic compound obtained by hydroxyethylation of rutin. This compound is known for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects .
準備方法
Synthetic Routes and Reaction Conditions
Rutin, tris-O-(2-hydroxyethyl)-, is synthesized through the hydroxyethylation of rutin. The process involves the reaction of rutin with ethylene oxide under alkaline conditions. The reaction typically occurs at elevated temperatures and requires a catalyst to facilitate the hydroxyethylation process .
Industrial Production Methods
In industrial settings, the production of rutin, tris-O-(2-hydroxyethyl)-, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Rutin, tris-O-(2-hydroxyethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Rutin, tris-O-(2-hydroxyethyl)-, has a wide range of scientific research applications:
作用機序
Rutin, tris-O-(2-hydroxyethyl)-, exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Vasoprotective Effects: It strengthens blood vessel walls and improves microcirculation.
類似化合物との比較
Similar Compounds
Rutin: The parent compound, known for its antioxidant and vasoprotective properties.
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory effects.
Troxerutin: Another derivative of rutin with enhanced water solubility and bioavailability.
Uniqueness
Rutin, tris-O-(2-hydroxyethyl)-, is unique due to its enhanced water solubility and bioavailability compared to rutin. This makes it more effective in certain therapeutic applications, particularly in the treatment of vascular disorders .
特性
分子式 |
C29H36O18 |
|---|---|
分子量 |
672.6 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;ethane-1,2-diol |
InChI |
InChI=1S/C27H30O16.C2H6O2/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;3-1-2-4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3-4H,1-2H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |
InChIキー |
YZXSXYHODCIFDQ-ZAAWVBGYSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(CO)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)



![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)


![Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B15219743.png)



![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
